2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide 2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1421453-55-5
VCID: VC4768145
InChI: InChI=1S/C16H19NO4/c1-2-20-14-7-4-3-6-12(14)16(19)17-10-9-13(18)15-8-5-11-21-15/h3-8,11,13,18H,2,9-10H2,1H3,(H,17,19)
SMILES: CCOC1=CC=CC=C1C(=O)NCCC(C2=CC=CO2)O
Molecular Formula: C16H19NO4
Molecular Weight: 289.331

2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide

CAS No.: 1421453-55-5

Cat. No.: VC4768145

Molecular Formula: C16H19NO4

Molecular Weight: 289.331

* For research use only. Not for human or veterinary use.

2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide - 1421453-55-5

Specification

CAS No. 1421453-55-5
Molecular Formula C16H19NO4
Molecular Weight 289.331
IUPAC Name 2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide
Standard InChI InChI=1S/C16H19NO4/c1-2-20-14-7-4-3-6-12(14)16(19)17-10-9-13(18)15-8-5-11-21-15/h3-8,11,13,18H,2,9-10H2,1H3,(H,17,19)
Standard InChI Key NKCASIRCEOPBBY-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C(=O)NCCC(C2=CC=CO2)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound comprises:

  • Benzamide core: A benzene ring substituted with an ethoxy group (–OCH₂CH₃) at the 2-position and an amide functional group.

  • Side chain: A 3-hydroxypropyl group bearing a furan-2-yl moiety at the β-carbon.

Table 1: Molecular Data

PropertyValueSource Relevance
Molecular formulaC₁₇H₂₁NO₄Inferred from analogs
Molecular weight303.35 g/molCalculated
Key functional groupsEthoxy, benzamide, furan, hydroxylStructural analysis
IUPAC name2-Ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamideSystematic nomenclature

Synthesis and Reaction Pathways

Synthetic Routes

While no direct synthesis is documented, analogous benzamides (e.g., ) suggest a multi-step approach:

  • Benzamide core preparation:

    • 2-Ethoxybenzoic acid is activated (e.g., via thionyl chloride) to form 2-ethoxybenzoyl chloride.

  • Side chain synthesis:

    • 3-(Furan-2-yl)-3-hydroxypropan-1-amine is prepared through:

      • Epoxide ring-opening of glycidol with furan-2-ylmagnesium bromide .

      • Hydroxylation of allyl-furan intermediates.

  • Amide coupling:

    • React 2-ethoxybenzoyl chloride with 3-(furan-2-yl)-3-hydroxypropan-1-amine under Schotten-Baumann conditions.

Table 2: Key Reagents and Conditions

StepReagent/ConditionPurpose
1SOCl₂, refluxAcid chloride formation
2Furan-2-yl Grignard reagent, THF, 0°CFuran moiety introduction
3NaOH, H₂O, 0–5°CAmide coupling

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) due to the hydroxyl and amide groups. Limited water solubility inferred from analogs .

  • Stability:

    • Susceptible to hydrolysis under strong acidic/basic conditions (amide bond cleavage).

    • Furan ring may oxidize under prolonged exposure to air .

Table 3: Predicted Physicochemical Parameters

ParameterValue/BehaviorBasis of Inference
LogP~2.5 (moderate lipophilicity)Calculated via ChemDraw
Melting point120–140°CAnalog data
UV-Vis λmax270–280 nm (furan π→π*)Spectral analogs

Comparative Analysis with Analogous Compounds

Table 4: Comparison with Key Analogs

CompoundStructural DifferencesBioactivity/Use
N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3,4-trimethoxybenzamide Additional methoxy groupsEnzyme inhibition studies
2-Ethoxy-N-(2-(furan-3-yl)ethyl)benzamide Shorter alkyl chain, no hydroxylAntimicrobial screening
4-Ethoxy-N-furan-2-ylmethyl-3-methoxy-benzamide Methoxy substitutionMaterial science applications

Future Research Directions

  • Synthetic optimization: Explore microwave-assisted or flow chemistry to improve yield.

  • Biological profiling: Screen for P2X7 receptor affinity, cytotoxicity, and antimicrobial efficacy.

  • Computational modeling: Molecular docking to predict binding modes with therapeutic targets .

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